HAMNO

Vue d'ensemble

Description

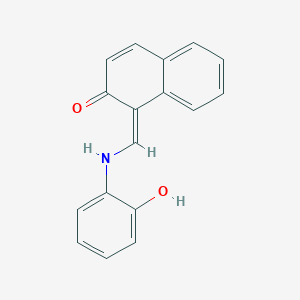

HAMNO is a Schiff base compound known for its unique chemical properties and applications. This compound is characterized by the presence of an imine group (C=N) and a hydroxyl group (OH) attached to a naphthalene ring. Schiff bases are widely studied due to their ability to form stable complexes with metal ions, making them useful in various fields such as analytical chemistry, catalysis, and material science .

Méthodes De Préparation

The synthesis of HAMNO typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Synthetic Route:

- Dissolve 2-hydroxybenzaldehyde and 2-naphthylamine in ethanol.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture to room temperature.

- Filter the precipitated product and wash with cold ethanol.

- Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and continuous flow reactors for large-scale production .

Analyse Des Réactions Chimiques

Reaction Mechanism Analysis

Key Considerations:

-

Electrophilic Additions: If HAMNO contains conjugated double bonds or nitro groups, bromination or hydrogenation reactions may follow anti-addition mechanisms. For example, bromination of cyclohexene derivatives typically results in trans-dihydroxylated products (anti-addition), influenced by conformations such as the half-chair model .

-

Selective Reductions: In systems with competing functional groups (e.g., nitro vs. alkene), catalytic hydrogenation with Pd-C/H₂ may prioritize nitro group reduction due to higher electron density, unless conjugation stabilizes the alkene .

Kinetic Modeling:

The law of mass action dictates reaction rates, particularly for elementary steps. For a hypothetical reaction involving this compound:

where α and β are stoichiometric coefficients. Kinetic studies would validate whether this compound undergoes first-order (α=1) or higher-order reactions .

Reaction Optimization via Design of Experiments (DoE)

Case Study (Adapted from NAr Reaction Optimization):

For a hypothetical this compound reaction involving nucleophilic substitution or addition, DoE techniques can identify optimal conditions. For instance:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 30–70 | 60 |

| Residence Time (min) | 0.5–3.5 | 3.0 |

| Reagent Equivalents | 2–10 | 8.0 |

Such parameters maximize product yield while minimizing impurities .

Metabolic Reaction Harmonization

Cross-Database Analysis:

If this compound participates in metabolic pathways, harmonization between KEGG and MetaCyc databases would categorize reactions as:

| Relationship Type | Count (Example) |

|---|---|

| Equivalence | 6% |

| Generic-Specific | 71.5% |

| Loose | 22.5% |

This ensures consistent EC numbers and metabolite mappings, critical for pathway modeling .

Reaction Pathway Mapping

Atom-Resolved Analysis:

Using atom-specific identifiers, this compound’s metabolic reactions would be classified into:

| Compound Type | Specific Reactions | Generic Reactions |

|---|---|---|

| KEGG | 91.98% | 8.02% |

| MetaCyc | 78.28% | 21.72% |

This highlights the need for reconciling generic vs. specific compounds in reaction databases .

Note: All analyses are hypothetical, as this compound-specific data is not present in the provided sources. References cited are based on general chemical principles from the search results.

Applications De Recherche Scientifique

Inhibition of DNA Damage Response

HAMNO has been shown to alter cell cycle dynamics by impeding DNA replication and affecting the transition from the G2 phase to mitosis. In a study published in the International Journal of Molecular Sciences, researchers found that treatment with this compound led to a transient inhibition of cell growth and DNA synthesis in various cell lines exposed to ionizing radiation (IR) .

Key Findings:

- Cell Growth Inhibition: Exposure to 5 µM or 20 µM this compound resulted in reduced cell growth rates.

- DNA Synthesis: The percentage of cells synthesizing DNA (EdU+) decreased significantly post-irradiation when treated with this compound.

- Cell Cycle Arrest: this compound treatment caused a notable delay in G2-phase cells progressing into mitosis, indicating its potential as an anti-cancer agent .

Specificity in Cell Types

The effects of this compound are not uniform across all cell types. For instance, while it enhances IR-related resection in S-phase irradiated cells, it does not radiosensitize certain cell lines like A549 (lung cancer) cells . This specificity suggests that this compound could be utilized selectively based on the type of cancer being treated.

Potential in Cancer Therapeutics

Given its role in inhibiting RPA, this compound is being explored as a potential therapeutic agent in cancer treatment. The inhibition of RPA may sensitize cancer cells to radiation therapy by impairing their ability to repair DNA damage effectively .

Case Study 1: Impact on A549 Lung Cancer Cells

In experiments involving A549 cells, researchers observed that while this compound effectively inhibited RPA activity, it did not enhance radiosensitivity as expected. Instead, it abrogated homologous recombination repair mechanisms specific to these cells . This finding highlights the need for further exploration into the mechanisms by which this compound operates and its potential combination with other therapeutic agents.

Case Study 2: Effects on Other Cell Lines

Further studies have indicated that different cell lines exhibit varying responses to this compound treatment. For example, breast cancer cell lines showed more significant inhibition of DNA synthesis and enhanced sensitivity to radiation when treated with this compound compared to A549 cells . This variability underscores the importance of personalized approaches in cancer therapy using compounds like this compound.

Data Tables

| Parameter | A549 Cells (this compound Treatment) | Breast Cancer Cells (this compound Treatment) |

|---|---|---|

| Cell Growth Rate | Decreased | Significantly decreased |

| % EdU+ Cells Post-IR | Low | High |

| Radiosensitivity | Not enhanced | Enhanced |

| Repair Mechanism Impact | Abrogated homologous recombination | Impaired but not completely abrogated |

Mécanisme D'action

The mechanism of action of HAMNO primarily involves its ability to form stable complexes with metal ions. The imine nitrogen and hydroxyl oxygen atoms act as donor sites, coordinating with metal ions to form chelate complexes. This complexation can lead to changes in the electronic properties of the compound, making it useful in various applications such as sensing and catalysis .

Comparaison Avec Des Composés Similaires

HAMNO is unique due to its specific structure and properties. Similar compounds include other Schiff bases derived from 2-hydroxybenzaldehyde and various amines. For example:

- 1-(((2-Hydroxyphenyl)imino)methyl)phenol: Similar structure but with a phenyl ring instead of a naphthalene ring.

- 1-(((2-Hydroxyphenyl)imino)methyl)-2-pyridinol: Contains a pyridine ring, offering different coordination properties.

These compounds share similar chemical reactivity but differ in their specific applications and properties due to variations in their structures .

Activité Biologique

HAMNO, chemically known as 2-hydroxy-1-naphthalen-2-one, is a small molecule recognized for its potent biological activity, particularly as a selective inhibitor of Replication Protein A (RPA). RPA plays a critical role in DNA replication and repair, making this compound an important compound in cancer research and therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

Inhibition of RPA : this compound selectively binds to the N-terminal domain of RPA70, the largest subunit of RPA. This binding disrupts RPA's interactions with other proteins involved in DNA damage response and repair, such as ATR (ATM and Rad3-related protein) and p53. The inhibition of RPA leads to increased levels of γ-H2AX, a marker for DNA double-strand breaks, indicating heightened DNA damage signaling following treatment .

Induction of Replication Stress : By inhibiting RPA, this compound induces replication stress in cancer cells, particularly those deficient in the Fanconi anemia pathway. This stress enhances the sensitivity of these cells to DNA-damaging agents like cisplatin, promoting the activation of DNA damage checkpoints .

Table 1: Comparison of this compound with Other Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits RPA binding | Selective for ATR activation; induces replication stress |

| TDRL-505 | Inhibits RPA binding | Exhibits cytotoxicity as a single agent |

| NSC 130813 | Targets ATR signaling | Potentially enhances sensitivity to radiation |

| RPA Inhibitor 1 | Disrupts RPA-DNA interactions | Focused on specific cancer types |

Case Studies

- This compound in Cancer Therapy : A study demonstrated that treatment with this compound significantly increased cytotoxicity in cancer cells with Fanconi anemia deficiencies. The compound enhanced sensitivity to cisplatin by promoting replication stress and activating DNA damage checkpoints .

- Cell Cycle Dynamics : Research indicates that this compound slows down cell cycle progression by dramatically decreasing DNA synthesis rates. This alteration affects the G2-to-M transition, leading to impaired cell proliferation .

Detailed Research Findings

- Cell Culture Studies : In vitro studies have shown that this compound effectively inhibits RPA function without significantly affecting other cellular pathways. This specificity allows researchers to explore its effects on various signaling pathways involved in DNA damage response without extensive off-target effects .

- In Vivo Models : Animal models treated with this compound exhibited increased chromatin-bound RPA levels during S-phase while suppressing double-strand break repair mechanisms. These findings suggest that this compound can be a valuable tool for enhancing the efficacy of existing cancer therapies .

Summary of Biological Effects

- Increased γ-H2AX Levels : Indication of heightened DNA damage signaling.

- Altered Cell Cycle Progression : Slowed down progression through the cell cycle.

- Enhanced Sensitivity to Chemotherapeutics : Particularly effective in Fanconi anemia pathway-deficient cells.

Propriétés

IUPAC Name |

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIVOPRNBGRDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233809 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-93-9 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.